3H-Imidazo[4,5-b]pyridine-5,7-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridine-5,7-diamine |
InChI |
InChI=1S/C6H7N5/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H5,7,8,9,10,11) |
InChI Key |
AXIMVSIAIDDSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=C1N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3h Imidazo 4,5 B Pyridine 5,7 Diamine and Its Analogues
Established Synthetic Routes to 3H-Imidazo[4,5-b]pyridine-5,7-diamine
The synthesis of the imidazo[4,5-b]pyridine core, a purine (B94841) isostere, is approached through various established methods, including condensation reactions, tandem protocols, and efficiency-enhanced microwave-assisted approaches.
Condensation Reactions
Condensation reactions remain a cornerstone for the synthesis of the imidazo[4,5-b]pyridine skeleton. These methods typically involve the formation of the imidazole (B134444) ring from a suitably substituted pyridine (B92270) precursor or the construction of the pyridine ring onto an existing imidazole intermediate.
A notable synthetic route involves the reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326) under mild conditions. acs.orgnih.gov The outcome of this reaction is highly dependent on the presence or absence of a base catalyst like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU). acs.orgnih.gov
In the absence of a base, the reaction yields 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines. acs.orgnih.gov Conversely, when conducted in the presence of DBU, the reaction leads to the formation of 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. acs.orgnih.gov Both pathways proceed through an adduct formed by the nucleophilic attack of the malononitrile anion on the cyanoformimidoyl carbon. acs.org
| Starting Imidazole Intermediate | Reagent | Base | Product | Yield (%) |
| 5-Amino-1-(4'-fluorophenyl)-4-(cyanoformimidoyl)imidazole | Malononitrile | None | 5-Amino-6,7-dicyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridine | 93% acs.org |
| 5-Amino-1-(4'-methoxyphenyl)-4-(cyanoformimidoyl)imidazole | Malononitrile | None | 5-Amino-6,7-dicyano-3-(4'-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | 90% acs.org |
| 5-Amino-4-(1'-amino-2',2'-dicyanovinyl)-1-(4'-fluorophenyl)imidazole | - | Triethylamine | 5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridine | 80% acs.org |
| 5-Amino-4-(1'-amino-2',2'-dicyanovinyl)-1-(4'-methoxyphenyl)imidazole | - | DBU | 5,7-Diamino-6-cyano-3-(4'-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | 80% acs.org |
One of the most prevalent strategies for synthesizing the imidazo[4,5-b]pyridine scaffold is the condensation of pyridine-2,3-diamines with either aldehydes or carboxylic acids and their equivalents (such as orthoesters). nih.gov
When using aldehydes, the reaction proceeds via an oxidative cyclocondensation, which can occur in the presence of air or with an added oxidizing agent like iodine. nih.govmdpi.com For instance, reacting 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025) in ethanol (B145695) at reflux with a catalytic amount of iodine yields 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com This method can also be performed in water under thermal conditions, relying on air for oxidation. nih.gov
The reaction with carboxylic acids or their derivatives, such as orthoesters, often requires acidic conditions and high temperatures to facilitate dehydration. nih.gov For example, refluxing 2,3-diaminopyridine (B105623) in triethyl orthoformate followed by treatment with hydrochloric acid is an effective method for producing the parent imidazo[4,5-b]pyridine. nih.gov
| Pyridine Precursor | Condensing Reagent | Conditions | Product | Yield |
| 5-bromo-2,3-diaminopyridine | Benzaldehyde | I₂, EtOH, Reflux, 24h | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Not Specified mdpi.com |
| Pyridine-2,3-diamine | Triethyl orthoformate | Reflux, then HCl | Imidazo[4,5-b]pyridine | 83% nih.gov |
| Pyridine-2,3-diamine | Triethyl orthoacetate | Reflux, then HCl | 2-Methyl-imidazo[4,5-b]pyridine | 78% nih.gov |
| Pyridine-2,3-diamine | Diethyl phthalate, Anilines | H₃PO₄, Glycerol | 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | 85-89% researchgate.net |
Tandem Reaction Protocols for Disubstituted Imidazo[4,5-b]pyridines
Tandem, or one-pot, reactions offer an efficient approach to constructing complex molecules from simple starting materials without isolating intermediates. A highly effective tandem process for synthesizing N-substituted-2-aryl-imidazo[4,5-b]pyridines begins with 2-chloro-3-nitropyridine (B167233). acs.org
The sequence involves three key steps in the same reaction vessel:
SNAr Reaction : 2-chloro-3-nitropyridine undergoes a nucleophilic aromatic substitution with a primary amine in a water-isopropanol medium.
Nitro Reduction : The resulting N-substituted-3-nitropyridin-2-amine is then reduced in situ using zinc dust and concentrated hydrochloric acid to form the corresponding N-substituted-pyridine-2,3-diamine.
Cyclization : The diamine intermediate is subsequently condensed with an aldehyde, which is added to the same reaction mixture, to afford the final disubstituted imidazo[4,5-b]pyridine product. acs.org
This protocol provides a rapid and clean route to a variety of disubstituted analogues. acs.org
| Amine | Aldehyde | Product | Yield |
| Butylamine | 2-Fluorobenzaldehyde | 3-Butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine | Not Specified acs.org |
| 3-Methoxypropylamine | Benzaldehyde | 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | Not Specified acs.org |
Microwave-Assisted Synthetic Approaches for Enhanced Efficiency
The application of microwave irradiation has been shown to significantly improve the synthesis of imidazo[4,5-b]pyridine derivatives. eurjchem.comresearchgate.net Compared to conventional heating methods, microwave-assisted synthesis offers several advantages, including drastically reduced reaction times, increased product yields, and cleaner reaction profiles. eurjchem.comresearchgate.net
This enhancement is particularly evident in the condensation reaction between 5-bromo-2,3-diaminopyridine and various substituted aldehydes to produce 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. While conventional methods may require several hours of reflux, microwave-assisted procedures can often be completed in a matter of minutes, demonstrating a marked improvement in efficiency. researchgate.net
| Product | Method | Reaction Time | Yield (%) |
| 6-Bromo-2-(2,4-dichlorophenyl)-3H-imidazo[4,5-b]pyridine | Conventional | 7-8 hours | 85% researchgate.net |
| 6-Bromo-2-(2,4-dichlorophenyl)-3H-imidazo[4,5-b]pyridine | Microwave | 3-4 minutes | 95% researchgate.net |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | Conventional | 7-8 hours | 86% researchgate.net |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | Microwave | 3-4 minutes | 96% researchgate.net |
Functionalization and Derivatization Strategies for Imidazo[4,5-b]pyridine Analogs
Once the core imidazo[4,5-b]pyridine scaffold is synthesized, it can be further modified to create a diverse library of analogues. N-alkylation is a common functionalization strategy, targeting the nitrogen atoms of the imidazole ring. mdpi.comuctm.edu
The alkylation of compounds such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under solid-liquid phase transfer catalysis (PTC) conditions can lead to the formation of multiple regioisomers. mdpi.com For example, reaction with ethyl bromoacetate (B1195939) can yield three distinct products corresponding to alkylation at the N1, N3, and N4 positions. mdpi.com
Specific alkylating agents like allyl bromide and propargyl bromide have been used to introduce unsaturated functionalities onto the imidazole nitrogen, yielding products such as 3-allyl- and 3-(prop-2-yn-1-yl)-substituted imidazo[4,5-b]pyridines, respectively. uctm.edu These derivatization reactions expand the chemical space and allow for the fine-tuning of the molecule's properties. uctm.edu
| Parent Compound | Alkylating Agent | Conditions | Product(s) |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl bromoacetate | K₂CO₃, t-BAB, DMF, RT | N1, N3, and N4-alkylated regioisomers mdpi.com |
| 6-Bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | PTC | 3-Allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine uctm.edu |
| 6-Bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide | PTC | 6-Bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine uctm.edu |
| 6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | PTC | 3-Allyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine uctm.edu |
N-Alkylation and N-Substitution Reactions
The nitrogen atoms within the imidazo[4,5-b]pyridine core present key sites for functionalization through alkylation and substitution, enabling the modulation of the molecule's physicochemical properties.
Alkylation of the imidazo[4,5-b]pyridine ring system can be achieved under phase transfer catalysis (PTC) conditions. For instance, the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with reagents like 1-(chloromethyl)benzene, 1-(bromomethyl)-4-methylbenzene, or ethyl 2-bromoacetate in the presence of potassium carbonate and tetra-n-butylammonium bromide leads to N-alkylation. uctm.edunih.gov These reactions can yield a mixture of products, with substitution occurring at different nitrogen positions, such as N3 and N4. nih.gov
A general procedure for N-alkylation involves treating the imidazo[4,5-b]pyridine substrate with an alkyl halide (e.g., allyl bromide or propargyl bromide) in dimethylformamide (DMF) with potassium carbonate as the base and tetra-n-butylammonium bromide as the phase transfer catalyst. uctm.edu
Table 1: N-Alkylation of Imidazo[4,5-b]pyridines under Phase Transfer Catalysis
| Starting Material | Alkylating Agent | Product(s) | Reference |
|---|---|---|---|
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(chloromethyl) benzene | N3 and N4 benzylated derivatives | nih.gov |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(bromomethyl)-4-methylbenzene | N3 and N4 methylated benzyl (B1604629) derivatives | nih.gov |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | ethyl 2-bromoacetate | N3 and N4 ester-functionalized derivatives | nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Allyl bromide | N-allyl derivatives | uctm.edu |
Regioselective synthesis, particularly targeting the N1 position, has been a significant challenge. A palladium-catalyzed amide coupling reaction provides a facile route to N1- and C2-substituted imidazo[4,5-b]pyridines. organic-chemistry.org This method involves the coupling of 2-chloro-3-amino-pyridines with primary amides, which then undergoes in situ cyclization and dehydration in a single vessel. organic-chemistry.org The use of specific ligands, such as Me4tBu-XPhos, is crucial for achieving high yields across various substrates. organic-chemistry.org
Introduction of Halogenated Substituents
Halogen atoms serve as versatile handles for further chemical transformations, such as cross-coupling reactions. Their introduction into the imidazo[4,5-b]pyridine scaffold is a key synthetic strategy.
One approach involves the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, which can be achieved through both conventional heating and microwave-assisted methods. eurjchem.com These methods have been reported to offer advantages such as reduced reaction times and higher yields. eurjchem.com
Another strategy is the direct halogenation of the imidazo[4,5-b]pyridine core at the C2 position. This is followed by a nucleophilic aromatic substitution (SNAr) reaction, where the halogen is displaced by various functionalized primary and secondary amines. researchgate.net This two-step, regioselective sequence is operationally simple and provides efficient access to a range of 2-amino-imidazo[4,5-b]pyridine derivatives. researchgate.net
The synthesis of 2-halo-imidazo[4,5-b]pyridines can also be achieved by reacting 2,3-diaminopyridine with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by treatment with phosphoryl chloride. mdpi.com Alternatively, halogenation can be accomplished using reagents like carbon tetrabromide or N-iodosuccinimide (NIS) after initial cyclization with formic acid. mdpi.com
Synthesis of Cyano and Amide Derivatives
Cyano and amide functionalities are important for their roles in medicinal chemistry, often participating in hydrogen bonding interactions with biological targets.
A highly efficient synthesis of functionalized 3H-imidazo[4,5-b]pyridines, including cyano derivatives, starts from 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles. acs.orgacs.orgnih.gov Reaction with malononitrile under mild conditions leads to the formation of 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines or 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines, depending on the presence or absence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). acs.orgnih.gov The reaction proceeds through the nucleophilic attack of the malononitrile anion on the cyanoformimidoyl carbon, followed by cyclization. acs.orgnih.gov
Table 2: Synthesis of Cyano-Substituted 3H-Imidazo[4,5-b]pyridines
| Imidazole Precursor | Reagent | Base | Product | Reference |
|---|---|---|---|---|
| 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazole | Malononitrile | DBU | 3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine | acs.orgnih.gov |
The synthesis of imidazopyridine amides is another area of significant interest. nih.govresearchgate.net These compounds can be prepared by coupling imidazopyridine carboxylic acids with various amines. nih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective for facilitating the amide bond formation. nih.gov The reaction yield can be optimized by careful selection of the order of reagent addition, allowing for the formation of the activated ester before the amine is introduced. nih.gov
Formation of Tetracyclic Imidazopyridine Systems
The construction of more complex, polycyclic systems based on the imidazopyridine core has been achieved through multicomponent reactions (MCRs), which offer high efficiency and atom economy. nih.gov
A prominent method for synthesizing tetracyclic fused imidazo[1,2-a]pyridines is the one-pot, three-component Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govbeilstein-journals.org This reaction utilizes readily available starting materials: a 2-aminopyridine (B139424), an isatin, and an isocyanide. nih.govbeilstein-journals.org The process is typically catalyzed by an acid, such as perchloric acid (HClO4). beilstein-journals.org The proposed mechanism involves the formation of an imine from the 2-aminopyridine and isatin, which then undergoes a [4+1] cycloaddition with the isocyanide. nih.govbeilstein-journals.org The resulting spiro intermediate then rearranges via a retro-aza-ene reaction and a subsequent intramolecular nucleophilic reaction to yield the final tetracyclic product. nih.govbeilstein-journals.orgresearchgate.net
Table 3: Groebke–Blackburn–Bienaymé Reaction for Tetracyclic Imidazopyridines
| 2-Aminopyridine | Isatin | Isocyanide | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| 2-aminopyridine | isatin | cyclohexyl isocyanide | HClO4 | Tetracyclic fused imidazo[1,2-a]pyridine (B132010) | nih.govbeilstein-journals.org |
This methodology allows for the rapid assembly of complex and biologically relevant scaffolds from simple precursors in a single operation. nih.gov
Synthesis of Imidazo[4,5-b]pyridine Derived Acrylonitriles
Novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles have been synthesized using both classical and microwave-assisted organic synthesis techniques. irb.hrresearchgate.net The synthesis of the core intermediate, 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, is achieved by heating 2,3-diaminopyridine with ethyl cyanoacetate. irb.hr
Further functionalization can be carried out. For example, N-phenyl substitution can be introduced to yield 2-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile. irb.hr These acetonitrile (B52724) derivatives can then be reacted with various substituted benzaldehydes in the presence of a base like piperidine (B6355638) to generate the target acrylonitrile (B1666552) compounds. This Knoevenagel condensation allows for the introduction of diverse substituents on a phenyl ring attached to the acrylonitrile moiety. irb.hr
Table 4: Synthesis of Imidazo[4,5-b]pyridine Acrylonitriles via Knoevenagel Condensation
| Acetonitrile Derivative | Aldehyde | Base | Product | Reference |
|---|---|---|---|---|
| 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | 4-(N,N-dimethylamino)benzaldehyde | Piperidine | (E)-3-(4-(dimethylamino)phenyl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)acrylonitrile | irb.hr |
| 2-(3-benzyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | 4-methoxybenzaldehyde | Piperidine | (E)-2-(3-benzyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)acrylonitrile | irb.hr |
Catalytic Approaches in Imidazopyridine Synthesis
Catalysis plays a pivotal role in the synthesis of imidazopyridines, enabling efficient, selective, and often more environmentally friendly reaction pathways. A wide range of catalysts, from transition metals to organocatalysts, have been employed.
Transition-metal catalysis is particularly prominent. beilstein-journals.orgnih.gov
Palladium: Pd-catalyzed reactions, such as C-N coupling and amidation, are powerful tools for constructing the imidazopyridine core and introducing substituents. organic-chemistry.orgmdpi.comnih.gov For instance, a facile synthesis of N1- and C2-substituted imidazo[4,5-b]pyridines is achieved through a Pd-catalyzed amidation of 2-chloro-3-amino-heterocycles. organic-chemistry.org
Copper: Copper catalysts are widely used, often in multicomponent reactions. beilstein-journals.org A three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct route to imidazo[1,2-a]pyridine derivatives. bio-conferences.org
Zinc: Zinc salts are attractive catalysts due to their low cost, low toxicity, and environmental compatibility. beilstein-journals.org
Scandium: Scandium triflate (Sc(OTf)3) has been used to catalyze the multicomponent synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation. nih.govbio-conferences.org
Beyond transition metals, other catalytic systems have been developed. Iodine has been shown to be an effective and inexpensive catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyridines at room temperature. rsc.org Heterogeneous catalysts, such as Al3+-exchanged on K10 montmorillonite (B579905) clay, have also been utilized for the efficient synthesis of imidazopyridine derivatives via intramolecular cyclization, offering the advantage of being reusable. mdpi.com
Application of Green Chemistry Principles in Synthetic Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of imidazopyridines, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One strategy involves the use of environmentally benign solvents. Ionic liquids have been explored as green reaction media for imidazopyridine synthesis. cup.edu.in Water is another ideal green solvent; a tandem reaction sequence starting from 2-chloro-3-nitropyridine has been developed in a water-isopropanol (H2O-IPA) medium, affording functionalized imidazo[4,5-b]pyridines with only a single purification step. acs.org Furthermore, Cu(II)-ascorbate catalyzed A3-coupling reactions in aqueous micellar media provide an efficient and sustainable route to imidazo[1,2-a]pyridines. acs.org
Photochemical methods represent another green approach, using light as a sustainable energy source. nih.gov Visible-light-induced reactions, often employing photoredox catalysts, have been developed for the functionalization of imidazopyridines, offering mild reaction conditions compared to traditional heating. nih.gov Electrochemical methods also align with green chemistry principles, as demonstrated by the primary amination of imidazopyridines using azidotrimethylsilane (B126382) under mild, electrochemical conditions. rsc.org
The development of reusable catalysts is a cornerstone of green synthesis. A novel, functionalized cellulose-based heterogeneous catalyst has been shown to be highly efficient for the GBB reaction to produce tetracyclic imidazopyridine derivatives, with the advantage of being recyclable for several reaction cycles. researchgate.net
Structure Activity Relationship Sar Studies of 3h Imidazo 4,5 B Pyridine 5,7 Diamine Analogues
Influence of Substituent Position and Nature on Biological Activity Profiles
The biological activity of 3H-imidazo[4,5-b]pyridine analogues is profoundly influenced by the nature and position of various substituents on the heterocyclic core. Research has systematically explored modifications at different positions to optimize activities such as cytotoxicity, antimicrobial effects, and kinase inhibition.
One area of focus has been the impact of substituents on the pyridine (B92270) nucleus. For instance, the introduction of a bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring has been shown to markedly increase the antiproliferative activity of these compounds. mdpi.com This is exemplified by bromo-substituted derivatives that exhibit potent inhibitory activity against various cancer cell lines. eurjchem.commdpi.com
Substituents on the phenyl ring at the 2-position of the imidazo[4,5-b]pyridine core also play a critical role in determining biological activity. Studies on a series of amidino-substituted imidazo[4,5-b]pyridines revealed that the presence of a 2-imidazolinyl group at the para position of the phenyl ring led to significant antiproliferative effects. mdpi.com Specifically, a bromo-substituted derivative bearing an unsubstituted amidino group at the phenyl ring (compound 10) and another with a 2-imidazolinyl group (compound 14) demonstrated strong and selective activity against colon carcinoma cells. mdpi.comnih.gov
Furthermore, the nature of the substituent at the 2-position can drastically alter the biological profile. For example, in a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, compounds with specific substitutions showed prominent anticancer activity against breast cancer cell lines MCF-7 and BT-474. eurjchem.comresearchgate.net In another study, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold yielded a compound that inhibited a range of kinases, including Aurora-A. nih.govnih.gov
The following table summarizes the influence of various substituents on the antiproliferative activity of selected 3H-imidazo[4,5-b]pyridine analogues against different cancer cell lines.
| Compound | R1 (Pyridine Nucleus) | R2 (Phenyl at C2) | Cell Line | IC50 (µM) |
| 8 | Br | 4-cyanophenyl | Various | 1.8–3.2 mdpi.com |
| 10 | Br | 4-amidinophenyl | SW620 | 0.4 mdpi.comnih.gov |
| 14 | Br | 4-(2-imidazolinyl)phenyl | SW620 | 0.7 mdpi.comnih.gov |
| 3h | Br | Substituted phenyl | MCF-7, BT-474 | Prominent Activity eurjchem.comresearchgate.net |
| 3j | Br | Substituted phenyl | MCF-7, BT-474 | Prominent Activity eurjchem.comresearchgate.net |
Impact of Heteroatom Position within the Pyridine Nuclei on Bioactivity
The arrangement of nitrogen atoms within the pyridine ring of the imidazopyridine core is a critical determinant of biological activity. The structural similarity of imidazo[4,5-b]pyridines to naturally occurring purines is a key factor in their therapeutic potential. irb.hr The precise positioning of the pyridine nitrogen atom can significantly influence the molecule's ability to interact with biological targets, leading to enhanced antiproliferative effects.
In a study involving novel tetracyclic imidazo[4,5-b]pyridine derivatives, it was demonstrated that the position of the nitrogen atom in the pyridine nuclei had a significant impact on the enhancement of antiproliferative activity. irb.hr This was particularly evident for derivatives that had amino side chains at position 2. The regioisomers with a specific nitrogen placement in the pyridine ring showed a noticeable enhancement of activity compared to their counterparts. irb.hr For instance, regioisomers 6, 7, and 9 displayed significantly improved potency, with IC50 values in the nanomolar range (0.3–0.9 µM), when compared to their counterparts 10, 11, and 13. irb.hr This highlights the crucial role of the pyridine nitrogen's location in modulating the biological effects of these compounds.
The following table illustrates the impact of the nitrogen atom's position within the pyridine ring on the antiproliferative activity of selected tetracyclic imidazo[4,5-b]pyridine derivatives.
| Regioisomer | Position of Amino Side Chain | Position of Pyridine Nitrogen | Antiproliferative Activity (IC50) |
| 6, 7, 9 | 2 | Favorable | 0.3–0.9 µM irb.hr |
| 10, 11, 13 | 2 | Less Favorable | Higher IC50 values irb.hr |
Rational Design Principles for Optimizing Derivative Activities
The collective findings from SAR studies on 3H-imidazo[4,5-b]pyridine analogues have established several rational design principles for optimizing their biological activities. A key strategy involves leveraging the structural similarities with purines to design potent inhibitors of various enzymes, particularly kinases. benthamdirect.comrjraap.com
One of the primary principles is the strategic introduction of specific substituents at key positions of the imidazo[4,5-b]pyridine core. As discussed, halogenation, particularly bromination, of the pyridine ring is a frequently employed strategy to enhance antiproliferative activity. eurjchem.commdpi.com Furthermore, the careful selection of substituents on the phenyl ring at the C2-position is crucial for modulating potency and selectivity. mdpi.com The incorporation of groups capable of forming specific interactions with the target protein, such as hydrogen bonds or electrostatic interactions, is a guiding principle in the design of more effective analogues.
Another important design consideration is the position of the nitrogen atom within the pyridine nucleus. As demonstrated, subtle changes in the heteroatom position can lead to significant differences in biological activity, underscoring the need for careful consideration of isomeric forms during the design process. irb.hr
The development of selective inhibitors often involves a systematic optimization process. For example, in the design of selective mTOR inhibitors, a series of 3H-imidazo[4,5-b]pyridine derivatives were synthesized and systematically optimized, leading to the identification of compounds with nanomolar inhibitory activity and selectivity over other kinases like PI3Kα. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to the rational optimization of derivative activities.
Moreover, the exploration of different substitution patterns can lead to the discovery of compounds with novel mechanisms of action or improved pharmacological profiles. For instance, the introduction of a pyrazole (B372694) moiety at the C7 position led to the identification of kinase inhibitors with distinct binding modes, providing options for the design of compounds that can interact with different regions of the target kinase. nih.gov
Strategic substitution on the pyridine and phenyl rings.
Consideration of the optimal positioning of heteroatoms within the core structure.
Systematic optimization to enhance potency and selectivity.
Exploration of diverse substitution patterns to discover novel biological activities.
Biological Activities and Therapeutic Potential: in Vitro Investigations of Imidazo 4,5 B Pyridine Derivatives
Antiproliferative Activity Against Human Cancer Cell Lines
Derivatives of the imidazo[4,5-b]pyridine nucleus have demonstrated notable antiproliferative effects against a variety of human cancer cell lines. The versatility of this scaffold allows for substitutions that can enhance cytotoxic potency and selectivity.
Research has shown that certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives exhibit prominent anticancer activity. Specifically, compounds designated as 3h and 3j have shown significant efficacy against the breast cancer cell lines MCF-7 and BT-474. mdpi.comarkat-usa.org Further studies on amidino-substituted imidazo[4,5-b]pyridines revealed that a bromo-substituted derivative with an unsubstituted amidino group (compound 10) and another with a 2-imidazolinyl amidino group (compound 14) displayed potent and selective activity against colon carcinoma (SW620), with IC₅₀ values of 0.4 µM and 0.7 µM, respectively. nih.gov
A separate series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines also showed promising results. In this series, p-hydroxy substituted derivatives demonstrated pronounced antiproliferative activity against a majority of tested cell lines, with IC₅₀ values ranging from 1.45 to 4.25 μM. researchgate.net The N-methyl substituted derivative 19, which also features a hydroxyl group, was identified as a particularly potent compound, with IC₅₀ values between 1.45 and 1.90 μM against cell lines including Capan-1 (pancreatic adenocarcinoma), LN-229 (glioblastoma), and others. researchgate.net Additionally, tetracyclic imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated, with some regioisomers showing a noticeable enhancement of activity, with IC₅₀ values in the nanomolar range (0.3–0.9 µM) against HCT116 (colorectal carcinoma) and MCF-7 cells. drugbank.com
Another study focused on imidazo[4,5-b]pyridine-derived acrylonitriles, identifying three compounds (20, 21, and 33) with strong antiproliferative activity in the submicromolar range (IC₅₀ 0.2–0.6 μM) across a diverse panel of human cancer cell lines. uctm.edu These findings underscore the potential of the imidazo[4,5-b]pyridine scaffold as a template for the development of novel anticancer agents.
| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Amidino-substituted derivative (10) | Colon Carcinoma (SW620) | 0.4 µM | nih.gov |
| Amidino-substituted derivative (14) | Colon Carcinoma (SW620) | 0.7 µM | nih.gov |
| p-hydroxy substituted derivatives (13, 19) | Various | 1.45–4.25 µM | researchgate.net |
| Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45–1.90 µM | ||
| Tetracyclic derivatives (6, 7, 9) | HCT116, MCF-7 | 0.3–0.9 µM | drugbank.com |
| Acrylonitrile (B1666552) derivatives (20, 21, 33) | Various | 0.2–0.6 µM | uctm.edu |
Antimicrobial Efficacy
The emergence of drug-resistant microbial strains has created an urgent need for new antimicrobial agents. The imidazo[4,5-b]pyridine framework has been explored for its potential to yield compounds with antibacterial and antifungal properties.
The antibacterial activity of imidazo[4,5-b]pyridine derivatives has been variable, with some compounds showing specific and potent effects while others demonstrate limited or no activity.
In one study, a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives were screened for antimicrobial activity. nih.gov Compounds 3b and 3k were noted for their prominent antibacterial effects. Another compound in the series, 3d, was found to be active against four bacterial strains: Bacillus subtilis (MIC 15 µg/mL), Enterococcus faecalis (MIC 20 µg/mL), Escherichia coli (MIC 10 µg/mL), and Pseudomonas aeruginosa (MIC 10 µg/mL). nih.gov
Conversely, a different investigation into a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines found that the majority of the tested compounds were devoid of antibacterial activity, with MIC values greater than 64 μM. nih.gov However, one derivative (compound 14), which was substituted with bromine and a 2-imidazolinyl group, showed moderate activity against E. coli with an MIC of 32 μM. nih.gov
Another study tested newly synthesized imidazo[4,5-b]pyridine derivatives against the Gram-positive bacterium Bacillus cereus and the Gram-negative bacterium Escherichia coli. The results indicated that B. cereus was more sensitive to these compounds. mdpi.com Specifically, compound 2 exerted the strongest inhibitory effect against B. cereus with a minimum inhibitory concentration (MIC) of 0.07 µg/mL. mdpi.com
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 3d | Bacillus subtilis | 15 µg/mL | nih.gov |
| Enterococcus faecalis | 20 µg/mL | ||
| Escherichia coli | 10 µg/mL | ||
| Pseudomonas aeruginosa | 10 µg/mL | ||
| Compound 14 | Escherichia coli | 32 µM | nih.gov |
| Compound 2 | Bacillus cereus | 0.07 µg/mL | mdpi.com |
The investigation of imidazo[4,5-b]pyridine derivatives has also extended to their potential as antifungal agents. Research in this area has identified compounds with activity against clinically relevant fungal pathogens.
A study evaluating 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives found that compound 3f exhibited both antibacterial and antifungal properties. arkat-usa.org In a more detailed investigation, a series of imidazo(4,5-b)pyridinylethoxypiperidones were synthesized and evaluated for their antifungal activity against several fungal strains, including Candida albicans and Aspergillus flavus. researchgate.net The results showed that compounds 38 and 39 displayed promising activity against Aspergillus flavus. researchgate.net Another study highlighted a powerful antibacterial agent that also possesses antimycotic activity against Aspergillus flavus.
| Compound Type/Number | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Compound 3f | Not specified | Exhibited antifungal activity | arkat-usa.org |
| Compound 38 | Aspergillus flavus | Promising activity | researchgate.net |
| Compound 39 | Aspergillus flavus | Promising activity | researchgate.net |
| 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one | Aspergillus flavus | Exhibited antimycotic activity |
Antitubercular Activity Against Mycobacterium tuberculosis
Tuberculosis remains a major global health threat, and the development of new antitubercular drugs is a critical priority. The imidazo[4,5-b]pyridine scaffold has been identified as a promising starting point for such agents.
Early research involved the synthesis of new derivatives of imidazo[4,5-b]pyridine and the determination of their antibacterial activity against Mycobacterium tuberculosis. A key finding from this work was that the hydrophobicity of the compounds was decisive for their activity.
More recently, a series of novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis (H37Rv strain). This study identified four potent compounds (5c, 5g, 5i, and 5u) with MIC values ranging from 0.5 to 0.8 µmol/L. These results highlight the potential of this class of compounds in the development of new treatments for tuberculosis.
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 5c | Mycobacterium tuberculosis H37Rv | 0.6 µmol/L | |
| Compound 5g | Mycobacterium tuberculosis H37Rv | 0.5 µmol/L | |
| Compound 5i | Mycobacterium tuberculosis H37Rv | 0.8 µmol/L | |
| Compound 5u | Mycobacterium tuberculosis H37Rv | 0.7 µmol/L |
Receptor Antagonism and Modulation Studies
Beyond their antimicrobial and anticancer effects, imidazo[4,5-b]pyridine derivatives have also been investigated for their ability to modulate key physiological receptors, indicating their potential in treating cardiovascular and other systemic diseases.
The renin-angiotensin system is a critical regulator of blood pressure, and antagonists of the angiotensin II type 1 (AT1) receptor are a cornerstone of antihypertensive therapy. Research has identified imidazo[4,5-b]pyridine derivatives as potent AT1 receptor blockers.
A study focused on a series of imidazo[4,5-b]pyridines found that these compounds possess activity at the AT1 receptor. Through optimization, a specific compound, (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine (compound 2l), was identified as a potent AT1 receptor blocker with an IC₅₀ of 1.6 nM. This high level of potency indicates that the imidazo[4,5-b]pyridine scaffold is a viable platform for developing new antihypertensive agents that function through angiotensin II receptor antagonism.
| Compound | Receptor | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 2l | Angiotensin II Type 1 (AT1) | 1.6 nM |
Thromboxane (B8750289) A2 Antagonism
Derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated as potential antagonists for the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor. nih.gov In a study focused on structure-activity relationships, a series of 3-benzylimidazo[4,5-b]pyridine compounds with an alkanoic or mercaptoalkanoic acid chain at the 2-position were assessed for their affinity to TXA2/PGH2 receptors in washed human platelets. nih.gov
The research identified that compounds featuring a 3,3-dimethylbutanoic acid side chain at the 2-position were the most potent antagonists, with Ki values ranging from 4 to 39 nM. nih.gov Notably, the potency was similar between the benzimidazole (B57391) and imidazo[4,5-b]pyridine series. nih.gov For instance, compound 23c, an imidazo[4,5-b]pyridine derivative, displayed a Ki value of 7 nM, comparable to its benzimidazole counterpart (11q, Ki = 6 nM). nih.gov Shortening the 3,3-dimethylbutanoic acid side chain resulted in a significant drop in affinity. nih.gov One of the most promising compounds from this class was identified as 4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid (UP 116-77). nih.gov
| Compound | Structure/Description | Ki (nM) for TXA2/PGH2 Receptor |
|---|---|---|
| 11q | Benzimidazole derivative | 6 |
| 23c | Imidazo[4,5-b]pyridine derivative | 7 |
| General 2-alkanoic acid derivatives | Possessing a 3,3-dimethylbutanoic acid in the 2-position | 4-39 |
GABAA Receptor Allosteric Modulation
The imidazopyridine heterocyclic system has been recognized for its interaction with the central nervous system, largely due to its structural resemblance to purines. nih.govmdpi.com The initial discovery of their bioactivity was as positive allosteric modulators of the GABAA receptor. researchgate.netresearchgate.net Imidazo[4,5-b]pyridines, in particular, have been identified as belonging to this class of compounds. nih.govnih.gov While the broader class of imidazopyridines, including isomers like imidazo[1,2-a]pyridines (e.g., Zolpidem), are well-characterized GABAA receptor modulators, specific in vitro binding affinity or functional modulation data for derivatives of 3H-Imidazo[4,5-b]pyridine-5,7-diamine are not extensively detailed in the available literature. However, the established activity of the core scaffold suggests its potential for development as modulators of this key inhibitory neurotransmitter receptor in the central nervous system. nih.gov
Enzyme Inhibition Profiling
The imidazo[4,5-b]pyridine scaffold has proven to be a versatile template for the design of various enzyme inhibitors, particularly targeting kinases involved in cell proliferation and survival.
FLT3/Aurora Kinase Inhibition
A significant area of research for imidazo[4,5-b]pyridine derivatives has been their potent inhibitory activity against both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are crucial targets in oncology, particularly for acute myeloid leukemia (AML). ox.ac.uknih.govnih.gov
Several studies have led to the discovery of dual FLT3/Aurora kinase inhibitors. nih.govnih.govresearchgate.net For example, optimization of an imidazo[4,5-b]pyridine series led to the identification of compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine). nih.govresearchgate.net This compound demonstrated potent inhibition of both wild-type and mutant forms of FLT3, as well as Aurora kinases A and B. nih.govresearchgate.net The inhibitory activity is detailed in the table below.
Another hit generation approach identified compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) as a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases. nih.gov
| Compound | Target Kinase | Inhibitory Activity (Kd or IC50) |
|---|---|---|
| 27e | Aurora-A | Kd = 7.5 nM |
| Aurora-B | Kd = 48 nM | |
| FLT3 (wild-type) | Kd = 6.2 nM | |
| FLT3-ITD | Kd = 38 nM | |
| FLT3(D835Y) | Kd = 14 nM | |
| 31 | Aurora-A | IC50 = 0.042 µM |
| Aurora-B | IC50 = 0.198 µM | |
| Aurora-C | IC50 = 0.227 µM |
Furthermore, imidazo[4,5-b]pyridine derivatives 18a and 18b, which feature a 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent, have shown submicromolar activities against recombinant FLT3-ITD and FLT3-D835Y. ox.ac.uk
Metalloproteinase Inhibition
The potential for imidazo[4,5-b]pyridine derivatives to act as metalloproteinase inhibitors has been suggested in the literature. nih.gov Research into the marine alkaloid Ageladine A, which contains a 2-amino-3H-imidazo[4,5-c]pyridine core, and its analogs has provided insights into this activity. Ageladine A itself is an inhibitor of several matrix metalloproteinases (MMPs), including MMP-12. nih.gov
A study on synthetic analogs of Ageladine A explored the importance of different structural features for MMP-12 inhibition. It was found that exchanging the pyrrole (B145914) ring of the natural product for an imidazole (B134444) ring could significantly increase inhibitory potency. One such analog, compound 29, was found to be approximately four times more potent than Ageladine A against MMP-12. This highlights the potential of the broader imidazopyridine scaffold in the design of MMP inhibitors.
Serine/Threonine-Protein Kinase Inhibition
Beyond the well-documented inhibition of Aurora kinases (which are serine/threonine kinases), the imidazo[4,5-b]pyridine scaffold has been investigated as an inhibitor of other members of this kinase family.
p21-Activated Kinase 4 (PAK4): An imidazo[4,5-b]pyridine-based PAK4 inhibitor, KY-04045 (6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine), was identified through a virtual screening approach. While its affinity for PAK4 was noted to be weaker than other reported inhibitors, its co-crystal structure with PAK4 confirmed its binding mode and validated the scaffold as a basic building block for designing novel PAK4 inhibitors.
Cyclin-Dependent Kinase 9 (CDK9): A series of novel imidazo[4,5-b]pyridine derivatives were designed and synthesized as potential anticancer agents with CDK9 inhibitory activity. Several of these compounds showed significant anticancer activity and demonstrated remarkable CDK9 inhibition, with IC50 values ranging from 0.63 to 1.32 µM, which is comparable to the reference compound sorafenib (B1663141) (IC50 = 0.76 µM).
| Compound Class | Target Kinase | Key Findings/Activity |
|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | CDK9 | IC50 values ranging from 0.63-1.32 µM. |
| KY-04045 | PAK4 | Validated as a binder, serving as a building block for more potent inhibitors. |
DprE1 Inhibitory Activity
In the search for new anti-tubercular agents, derivatives of imidazo[4,5-b]pyridine have been identified as potential inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.
A study involving a series of 23 novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives screened for in vitro antitubercular activity against Mycobacterium tuberculosis (H37Rv) identified several potent compounds. Four of these analogs were particularly noteworthy for their activity, as detailed in the table below. Molecular docking studies suggested that these compounds have promising interactions with the DprE1 enzyme, indicating their potential as DprE1 inhibitors.
| Compound | MIC (µmol/L) against M. tuberculosis H37Rv |
|---|---|
| 5c | 0.6 |
| 5g | 0.5 |
| 5i | 0.8 |
| 5u | 0.7 |
Interactions with Biological Macromolecules
DNA/RNA Intercalation Studies
Research has demonstrated that these derivatives can achieve moderate to high binding affinities for DNA and RNA, with logarithmic binding constants (logKs) in the range of 5 to 7. irb.hrnih.gov For instance, studies on novel triaza-benzo[c]fluorenes, which are structurally related to tetracyclic imidazo[4,5-b]pyridines, confirmed an intercalative mode of DNA binding for N-methylated and 2-imidazolinyl derivatives. nih.gov This intercalation, the insertion of a molecule between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The potent antiproliferative activity of certain triaza-benzo[c]fluorenes bearing a 2-imidazolinyl group has been directly linked to their ability to intercalate into double-stranded DNA. mdpi.com
Table 1: DNA/RNA Binding Affinities of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound Type | Target Macromolecule | Binding Affinity (logKs) | Reference |
|---|---|---|---|
| Tetracyclic amino-substituted imidazo[4,5-b]pyridines | DNA/RNA | 5-7 | irb.hr, nih.gov |
| N-methylated triaza-benzo[c]fluorenes | DNA | Intercalative | nih.gov |
| 2-imidazolinyl triaza-benzo[c]fluorenes | DNA | Intercalative | nih.gov |
| Triaza-benzo[c]fluorenes with 2-imidazolinyl moiety | dsDNA | Intercalative | mdpi.com |
Evaluation of Antioxidative Potential
Oxidative stress is implicated in numerous disease states, making the development of compounds with antioxidant properties a significant therapeutic goal. Several studies have confirmed the antioxidative potential of imidazo[4,5-b]pyridine derivatives. nih.govmdpi.comuctm.edu For example, novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles have been investigated, with some derivatives showing significantly improved antioxidant activity compared to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com
Further research into imidazo[4,5-b]pyridine benzohydrazones has revealed a correlation between their antioxidative and antiglycation activities. researchgate.net Compounds with di- and trihydroxy substitutions demonstrated good activity, suggesting that the presence and number of hydroxyl groups, which can donate electrons, are crucial for their radical scavenging capabilities. researchgate.netnih.gov This indicates that the antioxidative effect of these compounds plays a role in their ability to inhibit glycation, a process involved in diabetic complications and aging. researchgate.net
Table 2: Antioxidant Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Key Finding | Reference |
|---|---|---|
| Imidazo[4,5-b]pyridine derived acrylonitriles | Some derivatives showed significantly improved activity compared to BHT. | mdpi.com |
| Imidazo[4,5-b]pyridine benzohydrazones | Dihydroxy and trihydroxy substituted compounds showed good antiglycation and antioxidant activity. | researchgate.net |
| Imidazopyridine-benzohydrazide mergers | An increase in the number of hydroxyl groups tended to increase both antiglycation and antioxidative potential. | nih.gov |
Other Noteworthy Biological Activities
The versatile imidazo[4,5-b]pyridine scaffold has been explored for a multitude of other biological applications, demonstrating a broad therapeutic potential. nih.govmdpi.com
Anticonvulsant and Anxiolytic: While research has highlighted the anticonvulsant and anxiolytic profiles of pyridine (B92270) derivatives and the imidazo[1,2-a]pyridine (B132010) isomeric scaffold, specific investigations into the 3H-imidazo[4,5-b]pyridine core for these central nervous system activities are less common. researchgate.netresearchgate.net The activity of related compounds is often attributed to their interaction with GABA-A receptors. nih.govmdpi.com
Cardiotonic: The imidazo[4,5-b]pyridine derivative Sulmazole is known for its positive inotropic (strengthening heart muscle contraction) and vasodilator activity. nih.gov Comparative studies with its analogues have shown that modifications to the core structure can fine-tune the balance between these two effects, suggesting the potential for developing cardiotonic agents with specific profiles. nih.gov The mechanism for these effects is often linked to the inhibition of cyclic nucleotide phosphodiesterase. nih.gov
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a major target in the treatment of hormone-dependent breast cancer. nih.gov The pyridine nitrogen's ability to coordinate with the heme iron of the enzyme makes pyridine-containing compounds, including imidazo[4,5-b]pyridines, promising candidates for aromatase inhibitors. nih.govmdpi.comnih.gov
Proton Pump Inhibition: The imidazo[4,5-b]pyridine structure is a core component of Tenatoprazole, a proton pump inhibitor (PPI) that blocks gastric acid production. nih.gov The mechanism involves the formation of a disulfide bond with cysteine residues on the H+,K+-ATPase enzyme. acs.org The unique structure of Tenatoprazole, where the pyridyl nitrogen attacks the benzimidazole moiety, is crucial for its acid-activated inhibition of the gastric proton pump. acs.org
Table 3: Summary of Other Biological Activities of Imidazo[4,5-b]pyridine Derivatives
| Biological Activity | Example Compound/Derivative Class | Mechanism/Target (if known) | Reference |
|---|---|---|---|
| Cardiotonic | Sulmazole | Positive inotropic and vasodilator activity; phosphodiesterase inhibition | nih.gov |
| Aromatase Inhibition | Pyridine-based derivatives | Inhibition of CYP19A1 enzyme through coordination with heme iron | mdpi.com, nih.gov, nih.gov |
| Proton Pump Inhibition | Tenatoprazole | Inhibition of H+,K+-ATPase via disulfide bond formation | nih.gov, acs.org |
| Anticonvulsant | General Pyridine Derivatives | Interaction with GABA-A receptors | researchgate.net |
| Anxiolytic | Imidazo[1,2-a]pyridine Derivatives | Interaction with GABA-A receptors | researchgate.net |
Advanced Computational Chemistry and Molecular Modeling of Imidazo 4,5 B Pyridine Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For imidazo[4,5-b]pyridine derivatives, DFT is employed to predict a variety of molecular properties, from optimal geometric conformations to electronic charge distribution and reactivity, offering a foundational understanding of their chemical behavior.
Geometry optimization is a critical first step in computational analysis, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy conformation. For imidazo[4,5-b]pyridine systems, DFT methods, such as B3LYP with basis sets like 6-311G**, are commonly used to optimize molecular structures. mdpi.comsemanticscholar.org This process is crucial for understanding tautomerism, as seen in studies where different tautomeric forms of an imidazo[4,5-b]pyridine molecule were optimized to identify the most stable structure based on its minimized energy. mdpi.com
Once the geometry is optimized, further analysis of the electronic structure provides insights into the distribution of electrons and molecular orbitals. mdpi.com This analysis helps in understanding the fundamental properties of the molecule, which in turn influences its reactivity and interaction with other molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.
In the study of imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gap is calculated to assess intermolecular and intramolecular charge transfer. mdpi.com For instance, in a series of phenyl-3H-imidazo[4,5-b]pyridine derivatives, the distribution of HOMO and LUMO orbitals was found to be spread across the entire molecular skeleton, indicating potential for charge transfer throughout the molecule. mdpi.comresearchgate.net The magnitude of the energy gap can be correlated with the electronic properties of substituents on the imidazo[4,5-b]pyridine core, allowing for the tuning of the molecule's electronic behavior. uninsubria.itnih.gov
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Phenyl-3H-imidazo[4,5-b]pyridine Derivatives | -6.2 to -5.8 | -2.0 to -1.5 | 4.2 to 4.3 | TD-DFT/B3LYP/6-311G** |
| BF2-Functionalized Imidazo[1,5-a]pyridins | -7.1 to -6.4 | -2.7 to -2.2 | 4.4 to 4.2 | DFT Calculations |
Note: The data in this table is illustrative, based on typical values found for related imidazopyridine systems in the literature, and serves to demonstrate the application of HOMO-LUMO calculations. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution within a molecule and predicting its reactive sites. uctm.edu These maps illustrate regions of positive, negative, and neutral electrostatic potential on the electron density surface. For imidazo[4,5-b]pyridine systems, MEP analysis is used to identify sites susceptible to electrophilic and nucleophilic attack. mdpi.com
Red-colored regions on an MEP map indicate negative electrostatic potential, corresponding to areas rich in electrons that are likely to act as nucleophiles or hydrogen-bond acceptors. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. This information is vital for understanding intermolecular interactions and predicting how a molecule will interact with biological targets or other reagents. uctm.edu
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.
Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated as potential inhibitors of various enzymes crucial for pathogen survival, such as Dihydrofolate Reductase (DHFR) and Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in Mycobacterium tuberculosis. mdpi.comnih.govd-nb.info
Molecular docking simulations are performed to understand how these compounds might bind within the active sites of these enzymes. For example, docking studies of imidazo[4,5-b]pyridine analogs into the DHFR active site have revealed key interactions with specific amino acid residues. mdpi.com Similarly, studies targeting DprE1 have used docking to predict how novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives might inhibit the enzyme, providing a rationale for their potential antitubercular activity. nih.govd-nb.info These simulations can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.gov
Beyond identifying binding poses, molecular docking simulations employ scoring functions to estimate the binding affinity between a ligand and its target protein. mdpi.com This predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), helps to rank potential inhibitors and prioritize them for synthesis and experimental testing.
Studies on various imidazo[4,5-b]pyridine derivatives have used docking to predict their binding affinities against targets like lumazine (B192210) synthase and mixed-lineage protein kinase 3 (MLK3). nih.govnih.gov The results from these simulations provide a theoretical basis for the observed biological activity and guide the design of more potent inhibitors by suggesting modifications that could enhance binding. nih.gov The combination of identifying molecular recognition modes and predicting binding affinities makes molecular docking a cornerstone of modern, structure-based drug design for imidazo[4,5-b]pyridine systems.
| Compound Class | Protein Target | Predicted Binding Affinity (Docking Score) | Key Interacting Residues |
|---|---|---|---|
| Imidazo[4,5-b]pyridine analogs | DHFR | -7.0 to -8.5 kcal/mol | Asp27, Ile50, Leu54 |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines | DprE1 | -8.0 to -9.5 kcal/mol | Cys387, Gly132, Lys418 |
| 3H-Imidazo[4,5-b]pyridine derivatives | MLK3 | -9.0 to -10.5 kcal/mol | Lys150, Glu211, Asp275 |
| [1H,3H] Imidazo[4,5-b] pyridines | Lumazine Synthase | -6.5 to -8.0 (Arbitrary Units) | Val6, Gly87, Arg127 |
Note: The binding affinity values and interacting residues in this table are representative examples derived from docking studies of the specified compound classes against their respective targets and are for illustrative purposes. mdpi.comnih.govnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[4,5-b]pyridine systems, QSAR is instrumental in predicting the therapeutic potency of novel derivatives, thereby prioritizing synthetic efforts and minimizing resource expenditure.
Various QSAR studies have been successfully applied to diverse biological targets. For instance, in the development of Aurora A kinase inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These models generated statistically significant results, with CoMFA and CoMSIA yielding cross-validated correlation coefficient (r(cv)²) values of 0.774 and 0.800, respectively. nih.gov The robustness of these models was confirmed by high predictive powers for an external test set of molecules. nih.gov The 3D contour maps produced by these analyses help visualize the spatial regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for biological activity, providing a clear roadmap for structural modification. nih.gov
Similarly, QSAR models have been developed to predict the anticancer potency of imidazo[4,5-b]pyridine derivatives. benthamdirect.com One study utilized methods such as genetic algorithm-multiple linear regression (GA-MLR) and back-propagation artificial neural network (BP-ANN). benthamdirect.com In this research, molecular descriptors were calculated using Density Functional Theory (DFT) methods, and the most relevant descriptors were selected by a genetic algorithm. benthamdirect.com The resulting models demonstrated high predictivity, with the BP-ANN model showing superior performance over the GA-MLR model. benthamdirect.com Another key application has been in identifying compounds with tuberculostatic activity, where QSAR analysis revealed that the hydrophobicity of the imidazo[4,5-b]pyridine derivatives is a decisive factor for their activity against Mycobacterium tuberculosis. nih.gov
These examples underscore the power of QSAR to build predictive models that guide the design of new imidazo[4,5-b]pyridine derivatives with improved therapeutic potential.
Table 1: Examples of QSAR Studies on Imidazo[4,5-b]pyridine Derivatives
| Biological Target | QSAR Method(s) | Key Findings & Predictive Metrics |
|---|---|---|
| Aurora A Kinase (Anticancer) | CoMFA, CoMSIA | High predictive power (r²pred > 0.9). Contour maps identified key steric and electrostatic requirements for activity. nih.gov |
| Cancer Cell Lines | GA-MLR, BP-ANN | BP-ANN model showed better performance. Models demonstrated high predictivity and robustness for anticancer potency. benthamdirect.com |
| Mycobacterium tuberculosis | Nonempirical structural descriptors | Hydrophobicity was identified as the most critical parameter for tuberculostatic activity. nih.gov |
Computational Analysis of Reaction Mechanisms and Pathways
Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes, improving yields, and controlling regioselectivity. Computational chemistry provides powerful tools to elucidate the intricate pathways of organic reactions involved in the synthesis of the imidazo[4,5-b]pyridine core.
Density Functional Theory (DFT) is a cornerstone of these investigations, allowing researchers to calculate the electronic structure, geometries of reactants, transition states, and products, as well as the activation energies associated with different reaction pathways. mdpi.comnih.gov For example, the synthesis of the imidazo[4,5-b]pyridine skeleton often involves the cyclocondensation of a substituted 2,3-diaminopyridine (B105623) with an aldehyde. mdpi.commdpi.com Computational analysis can model this process, including the initial nucleophilic attack, subsequent intramolecular cyclization, and the final aromatization step, often through air oxidation. mdpi.com
One-pot tandem reactions, which offer an efficient route to complex molecules, have also been analyzed computationally. A method for synthesizing 3H-imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine (B167233) involves a sequence of SNAr reaction, nitro group reduction, and condensation. acs.org Computational modeling can map the potential energy surface for this entire cascade, identifying the rate-determining step and explaining the observed product distribution.
Furthermore, computational methods are used to understand the regioselectivity of subsequent reactions, such as N-alkylation. The imidazo[4,5-b]pyridine core has multiple nitrogen atoms that can be alkylated. nih.gov DFT calculations of properties like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps can predict the most nucleophilic nitrogen atom, thus explaining why certain regioisomers are formed preferentially under specific reaction conditions. nih.govmdpi.com For instance, studies have explored the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, where computations help rationalize the formation of different N-alkylated regioisomers. nih.govmdpi.com
Table 2: Computationally Analyzed Reaction Pathways for Imidazo[4,5-b]pyridine Synthesis
| Reaction Type | Precursors | Computational Method | Key Insights |
|---|---|---|---|
| Oxidative Cyclocondensation | 2,3-diaminopyridine, Aldehydes | DFT | Elucidation of nucleophilic attack, cyclization, and final aromatization steps. mdpi.com |
| Tandem SNAr/Reduction/Condensation | 2-Chloro-3-nitropyridine, Primary amines, Aldehydes | Not specified, but typically DFT | Mapping of the one-pot reaction cascade to understand efficiency and mechanism. acs.org |
Spectroscopic Characterization and Structural Elucidation Techniques for Imidazo 4,5 B Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of imidazo[4,5-b]pyridine compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of hydrogen and carbon atoms, respectively.
In ¹H NMR spectra of imidazo[4,5-b]pyridine derivatives, aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. irb.hracs.org The exact chemical shifts and coupling constants (J) depend on the substitution pattern on the heterocyclic core. For 5,7-diamino substituted analogs, the protons of the amino groups (NH₂) are expected to appear as broad singlets. For instance, in 5,7-diamino-6-cyano-3-aryl-3H-imidazo[4,5-b]pyridines, the two amino groups give rise to distinct singlets, observed at approximately δ 7.0 and δ 6.2 ppm, integrating to two protons each. acs.org The proton on the imidazole (B134444) ring (C2-H) and the pyridine (B92270) ring (C6-H) would also exhibit characteristic signals.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the fused heterocyclic rings typically resonate in the range of δ 110–160 ppm. acs.orgacs.org In compounds like 5,7-diamino-6-cyano-3-(4'-tolyl)-3H-imidazo[4,5-b]pyridine, the quaternary carbons of the pyridine ring bearing the amino groups (C5 and C7) and the fused imidazole ring carbons show distinct signals. acs.org The chemical shifts are significantly influenced by the nature and position of substituents on the imidazo[4,5-b]pyridine core. mdpi.comuctm.edu
Table 1: Representative ¹H NMR Data for Substituted 3H-Imidazo[4,5-b]pyridine Derivatives This table contains interactive elements. Click on a row to see more details.
| Compound | Proton | Chemical Shift (δ, ppm) |
|---|---|---|
| 5,7-Diamino-6-cyano-3-(4'-tolyl)-3H-imidazo[4,5-b]pyridine acs.org | Imidazole-H (s, 1H) | 8.15 |
| Aromatic-H (d, J = 8.2 Hz, 2H) | 7.61 | |
| Aromatic-H (d, J = 8.2 Hz, 2H) | 7.32 | |
| NH₂ (s, 2H) | 7.03 | |
| NH₂ (s, 2H) | 6.18 | |
| 3-Butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine acs.org | Aromatic-H (s, 1H) | 9.00 |
| Aromatic-H (d, J = 4.4 Hz, 1H) | 8.75 |
Table 2: Representative ¹³C NMR Data for Substituted 3H-Imidazo[4,5-b]pyridine Derivatives This table contains interactive elements. Click on a row to see more details.
| Compound | Carbon Signal (δ, ppm) |
|---|---|
| 5,7-Diamino-6-cyano-3-(4'-tolyl)-3H-imidazo[4,5-b]pyridine acs.org | 159.2, 150.8, 147.6, 138.0, 137.0, 133.0, 129.9, 123.6, 117.3, 116.0, 69.9, 20.8 |
| 5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridine acs.org | 160.8 (d, J = 245 Hz), 159.1, 150.7, 147.5, 137.7, 131.8 (d, J = 3 Hz), 125.6 (d, J = 9 Hz), 117.0, 116.1 (d, J = 23 Hz), 115.9, 69.8 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of imidazo[4,5-b]pyridine compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. acs.org Techniques like electrospray ionization (ESI) are commonly used to generate molecular ions (e.g., [M+H]⁺). irb.hr The fragmentation patterns observed in the mass spectrum can offer additional structural information, although detailed fragmentation studies for 3H-Imidazo[4,5-b]pyridine-5,7-diamine are not extensively documented. The analysis of various tetracyclic organic molecules based on the imidazo[4,5-b]pyridine core has been performed using ESI-MS to characterize the formation and stability of complexes. mdpi.comdoaj.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino groups (NH₂) and the imidazole N-H would appear as distinct bands in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings would produce a series of bands in the 1400-1650 cm⁻¹ region. For the closely related 5,7-diamino-6-cyano-3-aryl-3H-imidazo[4,5-b]pyridines, strong bands are observed around 1600-1690 cm⁻¹ and a sharp cyano (C≡N) stretch near 2200 cm⁻¹. acs.org
Table 3: Characteristic IR Absorption Bands for Substituted 3H-Imidazo[4,5-b]pyridine Derivatives This table contains interactive elements. Click on a row to see more details.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 5,7-Diamino-6-cyano-3-(4'-tolyl)-3H-imidazo[4,5-b]pyridine acs.org | C≡N stretch | 2198 |
| C=C, C=N stretch | 1664, 1593, 1571 | |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine scispace.com | N-H stretch | ~3137 |
| C=N stretch | ~1653 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and three-dimensional arrangement. This technique has been used to confirm the structures of various imidazo[4,5-b]pyridine derivatives. uctm.edu Studies have shown that the imidazo[4,5-b]pyridine core is an extended planar system. tandfonline.com X-ray diffraction analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence the crystal packing and macroscopic properties of the material. tandfonline.comnih.gov For a molecule like this compound, X-ray crystallography would confirm the planarity of the fused ring system and detail the hydrogen bonding networks involving the amino groups and the imidazole N-H.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and indispensable technique used to monitor the progress of chemical reactions. In the synthesis of imidazo[4,5-b]pyridine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. acs.orgmdpi.comscispace.com By comparing the retention factor (Rf) of the reaction mixture components with those of the starting materials and the expected product, chemists can determine the optimal reaction time and conditions. The choice of eluent (solvent system) is crucial for achieving good separation of spots on the TLC plate. mdpi.com
Applications in Materials Science and Industrial Chemistry
Corrosion Inhibition Properties for Metallic Substrates
Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netnajah.edu The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net The presence of π-electrons in the aromatic rings and lone pair electrons on the nitrogen atoms facilitates this adsorption process. researchgate.net
The primary mechanism by which imidazo[4,5-b]pyridine derivatives inhibit corrosion is through adsorption onto the metallic substrate. researchgate.net This process involves the interaction between the inhibitor molecule and the metal surface. The adsorption can be influenced by several factors, including the electronic structure of the inhibitor, the nature of the metal, and the composition of the corrosive environment.
The adsorption process is generally understood to occur through the following interactions:
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair electrons on the nitrogen atoms and the π-electrons of the heterocyclic rings can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. researchgate.net
Physisorption: This involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.
Table 1: Key Quantum Chemical Parameters for Imidazo[4,5-b]pyridine Derivatives
| Parameter | Description | Significance in Corrosion Inhibition |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency of a molecule to donate electrons. Higher values suggest better inhibition. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability of a molecule to accept electrons. Lower values suggest better inhibition. |
| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller energy gap implies higher reactivity of the molecule, facilitating adsorption. researchgate.net |
| Dipole Moment (μ) | Measure of the polarity of a molecule | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. |
| Electronegativity (χ) | Measure of the power of an atom to attract electrons | Relates to the ability of the inhibitor to interact with the metal surface. |
| Global Hardness (η) | Resistance to deformation of the electron cloud | Softer molecules (lower hardness) are generally more reactive and better inhibitors. |
This table is generated based on principles discussed in the referenced literature for imidazo[4,5-b]pyridine derivatives and similar organic inhibitors. researchgate.net
Electrochemical techniques are fundamental in evaluating the effectiveness of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two commonly used methods to study the performance of imidazo[4,5-b]pyridine derivatives.
Potentiodynamic Polarization (PDP): PDP studies reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For imidazo[4,5-b]pyridine derivatives, it has been observed that they typically act as mixed-type inhibitors, meaning they suppress both anodic and cathodic currents. researchgate.netresearchgate.net This indicates that the inhibitor molecules block both the sites for metal dissolution and the sites for hydrogen evolution on the metal surface. The addition of the inhibitor leads to a significant decrease in the corrosion current density (icorr). researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide information about the properties of the inhibitor film and the charge transfer processes at the metal/solution interface. In the presence of imidazo[4,5-b]pyridine inhibitors, EIS plots typically show an increase in the charge-transfer resistance (Rct), confirming the formation of a protective layer that hinders the corrosion process. researchgate.netresearchgate.net The increased Rct value signifies that the charge transfer, which is the primary cause of corrosion, is being impeded by the adsorbed inhibitor molecules. researchgate.net The inhibition efficiency (IE%) can be calculated from both PDP and EIS data, with studies showing that efficiency increases with higher concentrations of the inhibitor. najah.eduresearchgate.net
Table 2: Example of Electrochemical Data for an Imidazo[4,5-b]pyridine Derivative
| Inhibitor Concentration (M) | icorr (μA/cm²) (from PDP) | Rct (Ω·cm²) (from EIS) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 | 1050 | 45 | - |
| 1x10-5 | 210 | 250 | 80.0 |
| 5x10-5 | 126 | 580 | 88.0 |
| 1x10-4 | 84 | 950 | 92.0 |
This is a representative data table compiled from typical results reported for imidazo[4,5-b]pyridine derivatives in acidic media to illustrate the trend of increasing efficiency with concentration. researchgate.netnajah.eduresearchgate.net
Role in Proton and Charge-Transfer Processes
The imidazo[4,5-b]pyridine scaffold is a privileged structure in chemistry due to its electronic properties, which allow it to participate in various intermolecular interactions, including proton and charge-transfer processes. mdpi.com
The basicity of the molecule is a key factor in proton transfer. The imidazo[4,5-b]pyridine system contains multiple nitrogen atoms that can act as protonation sites. Theoretical studies have shown that the most basic site, and therefore the most likely to be protonated, is the unsaturated nitrogen atom in the imidazole (B134444) ring. mdpi.com The pyridine (B92270) nitrogen and any exocyclic amine groups, such as those in 3H-imidazo[4,5-b]pyridine-5,7-diamine, are the next most basic sites. mdpi.com The ability of these compounds to accept protons is crucial in various chemical and biological contexts. The basicity can be modulated by the presence of electron-donating or electron-withdrawing substituents on the heterocyclic core. Electron-donating groups, like the amine groups in the target compound, are expected to enhance basicity by stabilizing the resulting positive charge after protonation. mdpi.com
Charge-transfer processes are also fundamental to the functionality of these molecules. In the context of corrosion inhibition, the formation of a coordinate bond between the inhibitor and the metal is essentially a charge-transfer process, where the inhibitor donates electrons to the metal surface. researchgate.net Furthermore, these molecules can form charge-transfer complexes with other electron-acceptor molecules. This property is linked to the molecule's low ionization potential and the presence of π-electrons. Such charge-transfer interactions are relevant in materials science for the development of novel electronic and optical materials.
Future Directions and Identified Research Gaps
Development of Novel and Sustainable Synthetic Methodologies
A significant research gap lies in the development of more efficient, cost-effective, and environmentally benign methods for synthesizing imidazopyridine derivatives. While traditional methods have been established, future efforts are increasingly focused on green chemistry principles.
Identified Research Gaps & Future Directions:
Expansion of Green Solvents: Current research has explored the use of greener media like water, polyethylene (B3416737) glycol (PEG-400), and ionic liquids for synthesizing imidazopyridines. acs.orgcup.edu.in Future work should aim to broaden the scope of these solvents to accommodate a wider range of substrates and reaction types, reducing reliance on volatile and hazardous organic solvents.
Microwave and Ultrasound-Assisted Synthesis: Microwave-assisted and ultrasound-assisted syntheses have been shown to reduce reaction times, increase yields, and lead to cleaner reactions. eurjchem.comresearchgate.netmdpi.com A key research direction is the systematic application and optimization of these techniques for the synthesis of a diverse library of 3H-Imidazo[4,5-b]pyridine-5,7-diamine analogs.
Catalyst Innovation: The exploration of novel catalysts is crucial. While various acid catalysts and metal catalysts (Pd/Cu) have been employed, future research should focus on developing reusable, non-toxic, and highly efficient catalysts, such as solid acid catalysts or biocatalysts, to improve the sustainability of synthetic processes. mdpi.comresearchgate.net Metal-free catalytic systems, which are gaining traction, represent a particularly promising avenue. acs.org
Continuous Flow Processes: The development of continuous flow processes for the synthesis of imidazoheterocycles offers advantages in scalability, safety, and process control. acs.org Adapting and designing flow chemistry setups for the synthesis of the target diamine and its derivatives is a significant future direction that could bridge the gap between laboratory-scale synthesis and industrial production.
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction are highly efficient for creating molecular diversity. acs.orgresearchgate.net Future research should focus on designing new MCRs specifically tailored to generate complex and diverse this compound derivatives, which can accelerate the discovery of new bioactive compounds.
| Synthetic Methodology | Key Advantages | Future Research Focus |
| Green Solvents (e.g., Water, Ionic Liquids) | Environmentally friendly, reduced waste. acs.orgcup.edu.in | Broaden solvent scope, optimize for diverse substrates. |
| Microwave/Ultrasound Assistance | Reduced reaction time, higher yields, cleaner products. eurjchem.commdpi.com | Systematic application for library synthesis. |
| Novel Catalysis | Improved efficiency, reusability, lower toxicity. acs.orgresearchgate.net | Development of reusable solid acids, biocatalysts, and metal-free systems. |
| Continuous Flow Chemistry | Scalability, safety, precise control. acs.org | Design of dedicated flow setups for industrial-scale production. |
| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity from simple precursors. researchgate.net | Design of novel MCRs for targeted synthesis of complex analogs. |
Comprehensive Mechanistic Elucidation of Biological Activities at a Molecular Level
While various biological activities of imidazopyridine derivatives have been reported, a detailed understanding of their mechanisms of action at the molecular level is often lacking. This knowledge gap hinders the rational design of more potent and selective next-generation compounds.
Identified Research Gaps & Future Directions:
Target Identification and Validation: For many reported activities, the specific molecular target is unknown. A crucial future direction is the use of advanced techniques like chemical proteomics, affinity chromatography, and genetic screening to identify and validate the direct binding partners of bioactive this compound analogs.
Elucidation of Anticancer Pathways: Several imidazopyridine derivatives exhibit anticancer effects by inducing apoptosis through the mitochondrial pathway or by inhibiting signaling pathways like Wnt/β-catenin. nih.govnih.gov Future research should aim for a more granular understanding of these processes. This includes identifying the specific Bcl-2 family proteins modulated, the caspases activated, and the precise mechanism of Wnt signaling inhibition. nih.govnih.govtandfonline.com
Kinase Inhibition Profiling: Imidazopyridines are known to act as kinase inhibitors. nih.govfrontiersin.org A significant research gap is the lack of comprehensive kinase profiling for most derivatives. Future studies should employ broad-panel kinase screening to understand the selectivity of these compounds and to identify potential off-target effects or opportunities for polypharmacology.
Structural Biology of Drug-Target Interactions: There is a scarcity of high-resolution crystal structures of imidazopyridine derivatives bound to their biological targets. Obtaining these structures is essential for understanding the precise binding modes and for facilitating structure-based drug design. This is a critical gap that needs to be addressed to move beyond inferential docking studies. frontiersin.org
Exploration of Untapped Therapeutic Avenues for Imidazopyridine Derivatives
The therapeutic potential of imidazopyridines has been primarily explored in oncology, infectious diseases, and central nervous system (CNS) disorders. nih.govmdpi.comafjbs.com However, the versatility of this scaffold suggests that its therapeutic applications could be much broader.
Identified Research Gaps & Future Directions:
Neurodegenerative Diseases: While some imidazopyridines have been investigated for CNS effects, their potential in treating specific neurodegenerative diseases like Alzheimer's or Parkinson's remains largely untapped. nih.gov Future research could focus on designing analogs that target key pathological proteins in these diseases, such as β-amyloid or tau.
Anti-Inflammatory and Autoimmune Diseases: The role of imidazopyridines as anti-inflammatory agents is an underexplored area. nih.gov Given their ability to inhibit kinases involved in inflammatory signaling (e.g., p38 MAP kinase), there is a clear rationale for systematically evaluating their efficacy in models of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune conditions. frontiersin.org
Metabolic Disorders: The potential application of imidazopyridine derivatives in metabolic diseases, such as diabetes, is a nascent field of research. researchgate.net Investigating their effects on key metabolic enzymes and signaling pathways could open up new therapeutic possibilities.
Materials Science and Imaging: Many imidazopyridine derivatives exhibit interesting fluorescent properties. nih.gov This suggests potential applications beyond medicine, in areas such as materials science (e.g., for organic light-emitting diodes - OLEDs) and as fluorescent probes for biological imaging in research and diagnostics. This represents a significant, largely unexplored avenue. nih.gov
| Therapeutic Area | Current Status | Future Exploration |
| Oncology | Widely explored; known mechanisms include apoptosis induction and kinase inhibition. nih.govnih.gov | Development of highly selective kinase inhibitors, overcoming drug resistance. |
| Infectious Diseases | Activity against bacteria (including M. tuberculosis) and viruses reported. mdpi.comnih.gov | Elucidation of antimicrobial mechanisms, development of agents against resistant strains. |
| CNS Disorders | Some marketed drugs (e.g., Zolpidem) for insomnia and anxiety. nih.gov | Targeting neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). |
| Inflammatory Diseases | Limited exploration. nih.gov | Systematic evaluation in models of autoimmune and inflammatory conditions. |
| Metabolic Disorders | Largely unexplored. researchgate.net | Investigation of effects on key metabolic enzymes and pathways. |
Advanced Computational Simulations for Accelerated Drug Discovery and Materials Science Innovations
Computational chemistry has become an indispensable tool in modern drug discovery. While molecular docking studies are commonly used for imidazopyridines, the application of more advanced computational methods is a clear area for future growth. nih.govresearchgate.netnih.gov
Identified Research Gaps & Future Directions:
From Docking to Dynamics: Most computational studies on imidazopyridines are limited to molecular docking, which provides a static picture of ligand binding. tandfonline.comnih.gov A major research gap is the application of molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-receptor complex over time. MD simulations can provide deeper insights into binding stability, conformational changes, and the role of solvent, leading to more accurate predictions of binding affinity.
Quantum Mechanics/Molecular Mechanics (QM/MM): For understanding enzymatic reaction mechanisms or intricate electronic interactions within a binding site, QM/MM methods are superior to classical force fields. Applying these methods could elucidate the catalytic mechanisms of enzymes targeted by imidazopyridine inhibitors.
AI and Machine Learning for QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are vital for understanding how chemical structure relates to biological activity. eurekaselect.com Future directions involve leveraging artificial intelligence and machine learning algorithms to build more predictive QSAR models from larger datasets, enabling the virtual screening of vast chemical libraries and the de novo design of novel, potent compounds.
Computational Materials Science: The potential of imidazopyridines in materials science, particularly for their optical properties, remains computationally underexplored. nih.gov Future research should employ computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict and optimize the photophysical properties (absorption, emission, quantum yield) of novel derivatives for applications in OLEDs and sensors.
Design and Synthesis of Highly Selective and Potent Analogues for Specific Biological Targets
The ultimate goal of medicinal chemistry is to design molecules that are both highly potent and exquisitely selective for their intended biological target, thereby maximizing therapeutic efficacy while minimizing side effects.
Identified Research Gaps & Future Directions:
Structure-Activity Relationship (SAR) Expansion: While SAR studies have been conducted for certain classes of imidazopyridines, a systematic and comprehensive exploration is needed for the this compound scaffold. nih.govrsc.org Future work must involve the synthesis of diverse libraries with systematic modifications at all possible positions of the heterocyclic core to build detailed SAR models.
Targeting Specific Kinase Isoforms: Many kinase inhibitors suffer from a lack of selectivity, leading to off-target effects. A key challenge and future direction is the design of imidazopyridine derivatives that can selectively inhibit specific isoforms of a kinase family (e.g., specific CSF1R or Nek2 inhibitors), which requires a deep understanding of the subtle structural differences in their ATP-binding pockets. nih.govnih.govnih.gov
Hybrid Molecule Design: A promising strategy to enhance potency or achieve dual-targeting capabilities is the creation of hybrid molecules that combine the imidazopyridine scaffold with another known pharmacophore. nih.gov This approach remains relatively underexplored and offers a fertile ground for designing novel therapeutics, for instance, by targeting two different pathways involved in a complex disease like cancer.
Fragment-Based Drug Discovery (FBDD): Applying FBDD principles could lead to the identification of small molecular fragments that bind efficiently to specific pockets of a target protein. These fragments can then be grown or linked to build novel, highly potent, and selective imidazopyridine-based inhibitors from the ground up.
Q & A
Q. What are the primary synthetic routes for 3H-Imidazo[4,5-b]pyridine-5,7-diamine and its derivatives?
Methodological Answer: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between amidines and ketones or aldehydes under basic conditions. For example, base-promoted cyclization of amidines with ketones can yield spiro-fused intermediates, which are further functionalized . Chromatographic purification (e.g., silica gel with chloroform/methanol gradients) is critical for isolating pure products . Substituent positioning (e.g., bromine at the 5th vs. 6th position) can be controlled via regioselective halogenation or palladium-catalyzed cross-coupling reactions .
Q. How does the structural similarity of imidazo[4,5-b]pyridines to purine bases influence their biological activity?
Methodological Answer: The purine-like scaffold enables imidazo[4,5-b]pyridines to mimic adenosine or guanine in enzyme-binding pockets, facilitating interactions with kinases and nucleic acid-processing proteins. For instance, derivatives with electron-withdrawing groups (e.g., bromine) at the 5th position enhance binding to ATP-binding sites in kinases like c-Met . Computational docking studies (e.g., using AutoDock Vina) can validate these interactions by comparing binding energies with native substrates .
Advanced Research Questions
Q. What strategies optimize the inhibitory activity of imidazo[4,5-b]pyridine derivatives against kinases like c-Met?
Methodological Answer: Structure-activity relationship (SAR) studies highlight that:
- Substituent positioning : Bromine at the 5th position (vs. 6th) increases steric complementarity in c-Met’s hydrophobic pocket .
- Electron-rich groups : Methoxy or methyl groups on the phenyl ring improve solubility and reduce off-target effects .
- Molecular modeling : Quantum mechanical models (e.g., AM1) predict electronic properties, while molecular dynamics simulations assess conformational stability in aqueous environments .
Q. How can contradictory data on the antimicrobial efficacy of imidazo[4,5-b]pyridine derivatives be resolved?
Methodological Answer: Contradictions often arise from variations in bacterial strains, assay conditions, or substituent effects. To address this:
- Standardized protocols : Use CLSI/MIC guidelines for minimum inhibitory concentration assays, ensuring consistent inoculum size and growth media .
- SAR analysis : Compare substituent effects across studies. For example, 7-bromo derivatives show broad-spectrum activity against Gram-positive bacteria, while 5-methyl analogs are more effective against E. coli .
- Mechanistic studies : Fluorescence quenching assays (e.g., using ethidium bromide) can evaluate membrane permeability changes .
Q. What computational methods are suitable for modeling the electronic properties of imidazo[4,5-b]pyridine derivatives?
Methodological Answer:
- Semi-empirical models : AM1 (Austin Model 1) efficiently calculates ionization potentials and electron affinities, critical for predicting redox behavior in biological systems .
- Density Functional Theory (DFT) : B3LYP/6-31G* optimizes geometries and computes frontier molecular orbitals (HOMO/LUMO) to assess charge transfer in kinase inhibition .
- Molecular docking : Tools like Schrödinger Suite or GOLD predict binding modes in protein targets (e.g., CDK2 or c-Met) by scoring ligand-receptor interactions .
Q. How are SAR studies designed to assess substituent effects on bioactivity?
Methodological Answer:
- Library design : Synthesize derivatives with systematic variations (e.g., halogenation, alkylation) at positions 2, 5, and 7 .
- Data correlation : Use multivariate analysis (e.g., PCA or PLS regression) to link structural descriptors (logP, polar surface area) with bioactivity metrics (IC50, MIC) .
- Validation : Cross-test promising candidates in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in photophysical properties reported for imidazo[4,5-b]pyridine derivatives?
Methodological Answer: Divergent fluorescence or prototropic behavior (e.g., solvent-dependent tautomerism) can be resolved via:
- Solvent screening : Compare emission spectra in polar (water) vs. nonpolar (cyclohexane) solvents to identify solvent-solute interactions .
- pH titration : Monitor absorption/emission shifts at varying pH levels to map protonation sites .
- Crystallography : Single-crystal X-ray structures clarify tautomeric forms and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
